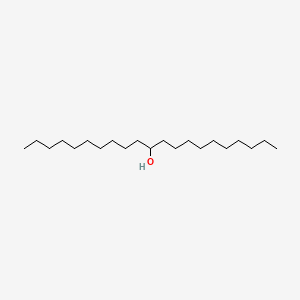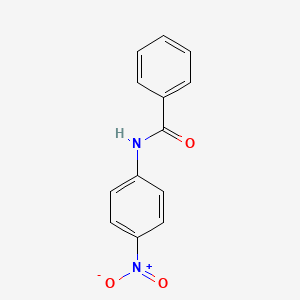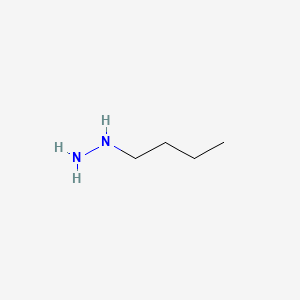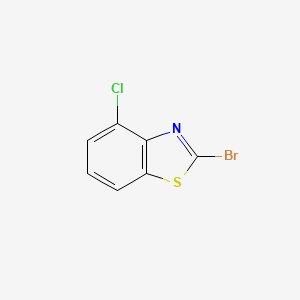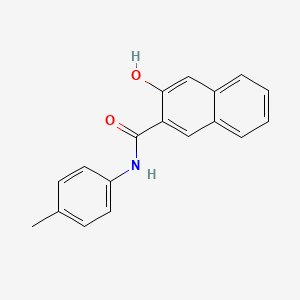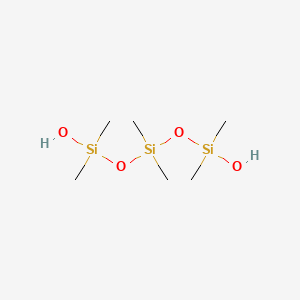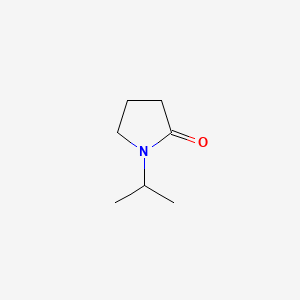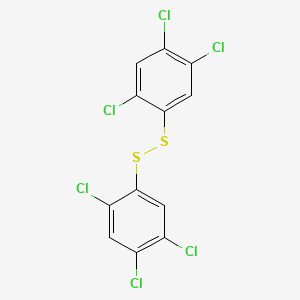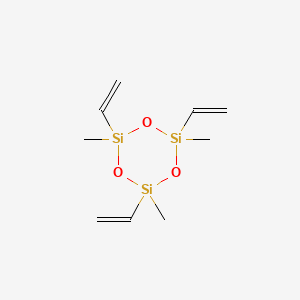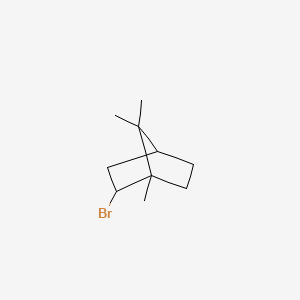
Bornyl bromide
描述
Bornyl bromide, also known as 2-bromobornane, is an organic compound with the molecular formula C₁₀H₁₇Br. It is a brominated derivative of borneol, a bicyclic organic compound and a terpene derivative. This compound is a colorless to pale yellow liquid with a characteristic odor. It is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions: Bornyl bromide can be synthesized through the bromination of borneol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) as the brominating agents. The reaction is carried out under controlled conditions to ensure the selective bromination of the hydroxyl group in borneol to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of borneol using phosphorus tribromide. The reaction is conducted in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions: Bornyl bromide undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: this compound can be reduced to borneol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed:
Substitution: Depending on the nucleophile, products such as borneol, bornyl cyanide, or bornyl amine can be formed.
Elimination: Alkenes such as camphene.
Reduction: Borneol.
科学研究应用
Bornyl bromide has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: this compound derivatives have been studied for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: this compound is used in studies related to enzyme inhibition and receptor binding.
作用机制
The mechanism of action of bornyl bromide involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the removal of the bromine atom and a hydrogen atom results in the formation of a double bond. The specific pathways and molecular targets depend on the type of reaction and the reagents used.
相似化合物的比较
Bornyl bromide is similar to other brominated derivatives of terpenes, such as isothis compound and fenchyl bromide. it is unique in its specific reactivity and the types of products it forms. For example:
Isothis compound: Similar in structure but differs in the position of the bromine atom, leading to different reactivity and products.
Fenchyl Bromide: Another brominated terpene with distinct reactivity due to its different ring structure.
These compounds share some common reactions but differ in their specific applications and the nature of the products formed.
属性
IUPAC Name |
2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOQMOVZIUGCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963222 | |
| Record name | 2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4443-48-5 | |
| Record name | Bornyl bromide, pract. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bornyl bromide interact with cytochrome P450 2B6 (CYP2B6) and what are the structural insights into this interaction?
A1: this compound interacts with CYP2B6 through halogen-π bonding within the enzyme's active site. X-ray crystallography studies revealed that this compound exhibits two different orientations within the active site. [, ] The predominant orientation shows the bromine atom of this compound forming a halogen-π bond with the phenyl ring of phenylalanine at position 108 (Phe-108) in the CYP2B6 structure. [, ] This suggests that halogen-π interactions play a significant role in substrate binding and orientation within the CYP2B6 active site.
Q2: How does the presence of the bromine atom in this compound influence its binding to CYP2B6 compared to its non-halogenated counterpart, bornane?
A2: The bromine atom in this compound is crucial for its specific binding orientation within the CYP2B6 active site. Crystallography studies show that bornane, lacking the bromine, exhibits two equally occupied orientations in the active site. [, ] Notably, the carbon atom (C2) that bears the bromine in this compound is significantly displaced (over 2.5 Å) in both bornane orientations. [, ] This displacement highlights the importance of the halogen-π interaction between the bromine atom of this compound and Phe-108 in stabilizing a specific binding mode within CYP2B6.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




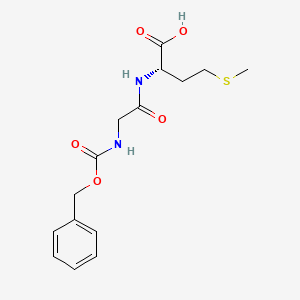
![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)

